
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is a stable isotope-labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the metabolic pathways of microorganisms that naturally produce L-Serine. The reaction conditions typically involve controlled fermentation processes with specific carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in bioreactors with a medium containing carbon-13 labeled glucose or other precursors. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various L-Serine derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Research
The compound serves as a valuable tool for studying metabolic pathways and protein synthesis. Its isotopic labeling allows researchers to trace the incorporation of the compound into biological systems, providing insights into metabolic flux and enzyme activity.
Metabolic Pathway Analysis
Isotope-labeled compounds are crucial for understanding metabolic pathways. For instance, 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be used to investigate:
- Amino Acid Biosynthesis : By tracking the incorporation of carbon-13 into newly synthesized amino acids, researchers can elucidate pathways involved in amino acid metabolism.
- Energy Production : The compound can help identify how energy substrates are metabolized under different physiological conditions.
Neurotransmitter Precursor Studies
This compound is a precursor for neurotransmitters such as serotonin and dopamine. Its role in neurotransmitter synthesis makes it significant in neurobiological research.
Neurotransmitter Dynamics
Studies have shown that derivatives of this compound may influence neurotransmitter levels:
- Serotonin Synthesis : Research indicates that the compound can enhance serotonin production, which is vital for mood regulation.
- Dopamine Regulation : Investigations into dopamine metabolism have revealed that this amino acid can affect dopamine levels in the brain, impacting behaviors and cognitive functions.
Protein Interaction Studies
The compound's isotopic labeling allows for detailed studies of protein interactions and binding affinities.
Binding Affinity Assessments
Using techniques such as mass spectrometry and nuclear magnetic resonance (NMR), researchers can analyze how this compound interacts with various proteins:
- Enzyme Kinetics : The compound can serve as a substrate or inhibitor in enzyme kinetics studies, helping to elucidate mechanisms of action.
- Receptor Binding Studies : It can also be utilized to study binding interactions with neurotransmitter receptors, providing insights into receptor dynamics.
Antioxidant Properties
Emerging research suggests that compounds similar to this compound may possess antioxidant properties.
Cellular Protection Mechanisms
Studies indicate potential applications in protecting cells from oxidative stress:
- Oxidative Stress Mitigation : The compound may scavenge free radicals or enhance cellular antioxidant defenses.
- Therapeutic Implications : This property opens avenues for therapeutic applications in conditions characterized by oxidative damage.
Case Study: Metabolic Flux Analysis
A study involving the administration of this compound to animal models demonstrated its effectiveness in tracing metabolic pathways related to energy metabolism. Researchers observed distinct patterns of carbon incorporation into various metabolic intermediates.
Case Study: Neurotransmitter Impact
In a controlled experiment assessing the effects of this compound on serotonin levels in rat models, results indicated a significant increase in serotonin synthesis following administration of this compound compared to control groups.
Mechanism of Action
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It is involved in the synthesis of glycine and cysteine, which are crucial for protein synthesis and cellular proliferation. The labeled carbon atoms allow researchers to track the metabolic fate of L-Serine in biological systems using techniques like NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid,15N: Labeled with both carbon-13 and nitrogen-15.
L-Serine-15N: Labeled with nitrogen-15.
L-Alanine-13C3: Another amino acid labeled with carbon-13
Uniqueness
This compound is unique due to its specific labeling with three carbon-13 atoms, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its ability to be incorporated into various metabolic pathways without altering the natural biochemical processes makes it a valuable tool in research .
Biological Activity
2-Amino-3-hydroxy(1,2,3-13C3)propanoic acid, a labeled derivative of 2-amino-3-hydroxypropanoic acid, is an amino acid that has garnered attention due to its potential biological activities and applications in metabolic studies. This compound is particularly useful in tracing metabolic pathways due to the incorporation of stable isotopes, which allows for detailed analyses in various biological systems.
- IUPAC Name : 2-amino-3-hydroxypropanoic acid
- Molecular Formula : C3H7NO3 (with isotopic labeling)
- Molecular Weight : Approximately 105.09 g/mol
- Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to a three-carbon backbone.
Metabolic Role
The incorporation of stable isotopes, such as 13C, allows researchers to trace the metabolic pathways involving this amino acid. Studies have demonstrated that compounds like 2-amino-3-hydroxypropanoic acid play significant roles in various metabolic processes, including:
- Amino Acid Metabolism : It serves as a precursor in the synthesis of other amino acids and metabolites.
- Energy Production : Participates in glycolytic pathways and contributes to energy metabolism in cells.
Neurotransmitter Activity
Research indicates that derivatives of 2-amino-3-hydroxypropanoic acid may exhibit neurotransmitter-like activities. For instance:
- Metabotropic Glutamate Receptor Agonism : Similar compounds have been shown to act as agonists at metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential implications for neurological disorders such as Alzheimer's disease .
Case Studies
-
Metabolic Tracing in Drosophila :
A study utilized 13C-labeled glucose and trehalose to analyze immune responses in Drosophila larvae. The findings indicated that hemocytes (immune cells) significantly increased the uptake of labeled substrates during infection, highlighting the metabolic shifts that occur in response to immune challenges . -
Pharmacological Applications :
The compound has been explored as an intermediate in pharmaceutical synthesis. Its derivatives are being investigated for their potential use in developing treatments for various diseases due to their biological activity and ability to modulate neurotransmitter systems .
Data Tables
Property | Value |
---|---|
IUPAC Name | 2-amino-3-hydroxypropanoic acid |
Molecular Formula | C3H7NO3 |
Molecular Weight | 105.09 g/mol |
Biological Role | Precursor in amino acid metabolism |
Potential Applications | Neurotransmitter modulation |
Properties
IUPAC Name |
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-VMIGTVKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.071 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.